1,3,8-Triazaspiro[4.5]decan-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKPNHLSQGAUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621630 | |
| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56186-25-5 | |
| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 1,3,8 Triazaspiro 4.5 Decan 4 One and Its Analogues
Classical and Foundational Synthesis Routes
The traditional approaches to synthesizing the 1,3,8-triazaspiro[4.5]decan-4-one core often involve multi-step sequences that meticulously build the heterocyclic rings. These methods, while sometimes lengthy, have been fundamental in establishing the chemistry of this important scaffold.
Multi-Step Pathways for Core Ring System Assembly
The construction of the this compound ring system is often achieved through multi-step synthetic sequences. rsc.org These pathways typically involve the initial formation of a piperidine (B6355638) ring, which is then elaborated to introduce the spiro-fused hydantoin (B18101) moiety. A common strategy begins with a suitable piperidine precursor, which undergoes a series of reactions to introduce the necessary functional groups for the subsequent cyclization steps. These multi-step approaches, while sometimes requiring significant synthetic effort, offer a high degree of flexibility, allowing for the introduction of various substituents on both the piperidine and hydantoin rings. rsc.org For instance, the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been achieved through a three-reaction sequence starting from diethyl oxalate (B1200264), urea (B33335), and ammonium (B1175870) carbonate. google.com This method highlights a cost-effective and high-yielding pathway to this particular derivative. google.com
Cyclization Reactions for Spirolinkage Formation
A critical step in the synthesis of 1,3,8-triazaspiro[4.5]decan-4-ones is the formation of the spirocyclic linkage. This is typically achieved through an intramolecular cyclization reaction. One of the most well-established methods for this transformation is the Strecker synthesis, which involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile. masterorganicchemistry.comwikipedia.org This intermediate can then be hydrolyzed to yield the desired spiro-hydantoin. The versatility of the Strecker reaction allows for the use of various ketones and amines, providing access to a wide range of substituted this compound derivatives. masterorganicchemistry.comwikipedia.org
Reductive Amination Protocols in Scaffold Elaboration
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and plays a crucial role in the elaboration of the this compound scaffold. harvard.edumasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.eduyoutube.comlibretexts.org In the context of this compound synthesis, reductive amination can be employed to introduce substituents at the 8-position of the piperidine ring. For example, a pre-formed this compound can be reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the N-substituted product. harvard.edumasterorganicchemistry.com This approach offers a high degree of functional group tolerance and is generally high-yielding. harvard.edu
Strecker Reaction for Spirocyclic Building Block Formation
The Strecker synthesis is a classic and highly effective method for preparing α-amino acids and their derivatives, and it has been successfully applied to the formation of spirocyclic building blocks for this compound synthesis. organic-chemistry.orgnih.govmasterorganicchemistry.com This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine (often ammonia (B1221849) or an ammonium salt), and a source of cyanide (such as potassium cyanide or hydrogen cyanide). wikipedia.orgyoutube.com The reaction proceeds through the formation of an intermediate α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. masterorganicchemistry.commasterorganicchemistry.com In the context of spirocyclic systems, a cyclic ketone can be used as the starting material, leading to the formation of a spiro-α-amino acid precursor. This approach has been instrumental in the synthesis of various spiro-hydantoins, including derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione. researchgate.net
Modern and Efficient Synthetic Techniques
In recent years, the development of more efficient and streamlined synthetic methods has been a major focus in organic chemistry. These modern techniques have also been applied to the synthesis of this compound derivatives, offering advantages in terms of speed, simplicity, and amenability to library synthesis.
Solid-Phase Synthesis of this compound Derivatives
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of compound libraries for drug discovery. This technique has been successfully applied to the synthesis of this compound derivatives, allowing for the efficient creation of a diverse range of analogs. nih.gov In a typical solid-phase approach, a suitable building block is attached to a solid support (resin). Subsequent reactions are then carried out on the resin-bound substrate, with excess reagents and byproducts being easily removed by filtration. This process is repeated in a stepwise manner to build up the desired molecule. Finally, the target compound is cleaved from the solid support. This methodology has been utilized to synthesize a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, demonstrating the feasibility of this approach for generating libraries of these spirocyclic compounds for biological screening. nih.gov
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is particularly advantageous in the construction of complex heterocyclic systems like triazaspiro[4.5]decan-4-one analogues.
Research has demonstrated the efficacy of microwave irradiation in the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, a structurally related scaffold. researchgate.net In a solid-phase synthesis approach using SynPhase Lanterns, microwave heating significantly accelerated the formation of the spiroimidazolidinone system. researchgate.net This enhancement in reaction kinetics allows for the rapid generation of compound libraries for screening purposes. researchgate.net Similarly, the synthesis of novel 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives via a microwave-assisted multicomponent reaction proved to be considerably superior to classical heating methods, resulting in reduced reaction times and improved yields. nih.gov The initial step in this process involves the reaction of 1-methylpiperidin-4-one with thiosemicarbazide, which then undergoes cyclization with other components under microwave irradiation. nih.gov
Table 1: Comparison of Synthetic Methods
| Method | Key Advantages | Typical Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Accelerated reaction rates, higher yields | Minutes to hours | Generally high | researchgate.netnih.gov |
| Ultrasound-Assisted | Enhanced reaction rates, greener chemistry | Varies, often shorter than conventional | Good to excellent | asianpubs.orgmdpi.com |
| Conventional Heating | Standard, well-established | Hours to days | Variable | researchgate.netnih.gov |
Ultrasound-Assisted Synthesis for Derivative Construction
Ultrasound irradiation offers another non-conventional energy source for promoting organic reactions, a field known as sonochemistry. The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can enhance reaction rates and yields. asianpubs.org This technique is increasingly recognized as a green chemistry approach, often enabling reactions to proceed under milder conditions. mdpi.com
While specific examples for the direct ultrasound-assisted synthesis of this compound are not prevalent in the reviewed literature, the application of this method for constructing related heterocyclic derivatives is well-documented. For instance, ultrasound has been successfully employed in the one-pot synthesis of 1,2,4-triazole (B32235) derivatives, significantly accelerating the reaction and improving yields compared to traditional methods. asianpubs.orgmdpi.com These studies demonstrate the potential of sonication for the efficient construction of various N-heterocyclic compounds, suggesting its applicability for the synthesis of this compound derivatives. asianpubs.org The methodology often involves the cyclization of precursors under ultrasonic irradiation, providing a convenient and efficient route to the target molecules. asianpubs.org
One-Pot Reaction Sequences
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly valued for their efficiency, resource conservation, and reduced waste generation. The synthesis of the this compound scaffold and its analogues frequently employs such strategies, often through multicomponent reactions.
A primary example is the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives via the Strecker reaction. researchgate.net This process involves the reaction of a suitable N-substituted-4-piperidone cyanohydrin with ammonium carbonate to form the spiro-hydantoin ring system in a single operational step. researchgate.net Other one-pot approaches have been developed to avoid the use of hazardous reagents like sodium cyanide. google.com One such method utilizes diethyl oxalate, urea, and ammonium carbonate as starting materials to prepare a 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivative. google.com Many spiro compounds are synthesized using established one-pot multicomponent reactions, such as the Ugi or Biginelli reactions, highlighting a general strategy applicable to this class of compounds. nih.gov
Retrosynthetic Analysis for Complex this compound Structures
Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available, or easily synthesized precursors. amazonaws.com For complex molecules like substituted 1,3,8-triazaspiro[4.5]decan-4-ones, this approach is crucial for designing logical and efficient synthetic routes.
The key disconnection for the this compound scaffold occurs at the spirocyclic center and within the hydantoin ring. This leads back to a 4-piperidone (B1582916) derivative as the central building block.
Disconnection Strategy 1 (Strecker/Bucherer-Bergs): The spiro-hydantoin moiety can be disconnected to reveal a 4-piperidone, a cyanide source (e.g., KCN or HCN), and an ammonia/carbonate source (e.g., ammonium carbonate). This pathway corresponds to the forward Strecker or Bucherer-Bergs synthesis of hydantoins. researchgate.net
Disconnection Strategy 2 (From Amino Acids): For analogues like 1,4,8-triazaspiro[4.5]decan-2-ones, the retrosynthetic analysis involves disconnecting the spiroimidazolidinone system. This breaks the molecule down into an N-protected 4-piperidone and an amino acid amide or a dipeptide. researchgate.netnih.gov The forward reaction is a condensation between these two components to form the spirocyclic core. researchgate.net
This analytical process allows chemists to identify the most strategic bonds to break, revealing precursor molecules that can be combined in a convergent and efficient synthesis.
Chemical Precursors and Building Blocks Utilized in Scaffold Construction
The construction of the this compound core and its various analogues relies on a set of key chemical precursors and building blocks. The choice of these starting materials directly dictates the substitution pattern and ultimate structure of the final molecule.
The most fundamental building block is a 4-piperidone derivative . The substituent on the piperidine nitrogen (at the 8-position of the final spiro compound) is typically installed at this stage.
Table 2: Key Precursors for this compound Synthesis
| Precursor/Building Block | Role in Final Structure | Example Reference |
|---|---|---|
| N-Substituted-4-piperidone | Forms the piperidine ring and spiro center | researchgate.netresearchgate.net |
| N-Benzyl-4-piperidone | Provides the 8-benzyl substituent | researchgate.netnih.gov |
| Ammonium Carbonate | Source of ammonia and carbonate for the hydantoin ring | researchgate.netgoogle.com |
| Potassium or Sodium Cyanide | C1 synthon for the hydantoin ring (position 2) | researchgate.net |
| Diethyl Oxalate | Precursor for the dicarbonyl unit of the hydantoin ring | google.com |
| Urea | Source of the N-C(=O)-N unit | google.com |
| Amino Acid Amides/Dipeptides | Forms the imidazolidinone portion in analogues | researchgate.netnih.gov |
For the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-diones, N-alkoxyalkylpiperidines are used as starting ketones, which are then reacted with sources of cyanide and ammonium carbonate. researchgate.net In other variations, to create 1-phenyl substituted analogues, aniline (B41778) is a key precursor. nist.govscbt.com Safer, cyanide-free methods employ reagents like diethyl oxalate and urea in combination with a 4-piperidone derivative and an ammonia source. google.com The versatility of the N-substituted-4-piperidone precursor allows for the introduction of a wide range of functional groups at the 8-position, enabling the synthesis of large libraries of compounds for biological evaluation. nih.gov
Chemical Transformations and Derivatization Strategies for 1,3,8 Triazaspiro 4.5 Decan 4 One Analogues
Regioselective Functionalization of Nitrogen Atoms (N1, N3, N8)
The 1,3,8-triazaspiro[4.5]decan-4-one core contains three nitrogen atoms (N1, N3, and N8) that offer opportunities for regioselective functionalization, a key strategy for modulating the pharmacological profile of its derivatives. The reactivity of these nitrogen atoms differs, allowing for controlled modifications.
The N1 and N3 nitrogens are part of the imidazolidinone (or hydantoin-like) ring. The N3 nitrogen, flanked by two carbonyl groups in the related 1,3-diazaspiro[4.5]decane-2,4-dione systems, is more sterically accessible and electronically activated, making it more susceptible to substitution. mdpi.com Direct alkylation typically occurs at this position. Consequently, the synthesis of N1-monosubstituted derivatives often requires a protection strategy for the N3 position or a multi-step synthetic route that builds the ring with the desired N1 substituent already in place. mdpi.com For example, a facile pathway for creating N1-monosubstituted spiro carbocyclic hydantoins involves a Strecker reaction followed by cyclization, successfully yielding compounds like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com
The N8 nitrogen, located on the piperidine (B6355638) ring, is a secondary amine and is readily functionalized through standard methods such as reductive amination. This reaction involves treating the parent 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with a ketone or aldehyde in the presence of a reducing agent like sodium cyanoborohydride. googleapis.com This method has been widely used to introduce a vast array of substituents at the N8 position, including alkyl, cycloalkyl, and arylalkyl groups. googleapis.comnih.gov Another strategy involves the tosylation of the N8 nitrogen, as seen in the synthesis of 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one, which was identified as a novel inhibitor of the mPTP. unife.it
| Nitrogen Atom | Position | Reactivity / Functionalization Strategy | Example Product |
| N1 | Imidazolidinone Ring | Less reactive than N3; requires multi-step synthesis or N3 protection for selective substitution. mdpi.com | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione mdpi.com |
| N3 | Imidazolidinone Ring | More reactive; readily substituted via alkylation. mdpi.com | 3-Methyl-1-phenyl-8-(substituted)-1,3,8-triazaspiro[4.5]decan-4-one derivatives nih.govuni.luuni.luuni.lu |
| N8 | Piperidine Ring | Readily functionalized via reductive amination with aldehydes/ketones or through sulfonylation. googleapis.comunife.it | 8-(Decahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one googleapis.com |
Structural Modifications of the Decanone Ring System
Beyond substitution on the existing scaffold, structural modifications of the core ring system itself have been explored to generate novel analogues. These changes can significantly impact the compound's three-dimensional shape and biological activity.
One key modification involves altering the arrangement of atoms within the heterocyclic portion of the spiro compound. Researchers have synthesized and investigated 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, which are structural isomers of the more common 1,3,8-triaza-spiro[4.5]decan-4-one. nih.govresearchgate.net In this isomeric framework, the connectivity of the urea (B33335)/amide moiety is rearranged, which can lead to different biological profiles. These compounds were synthesized using solid-phase protocols and investigated as inhibitors of the mitochondrial permeability transition pore (mPTP). nih.gov
Another significant modification is the oxidation of the imidazolidinone ring to a hydantoin (B18101) (imidazolidine-2,4-dione) ring system. This creates 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which contain a second carbonyl group at the C2 position. nih.govnih.gov This change was found to be surprisingly beneficial for activity at the delta opioid receptor (DOR), with this chemotype displaying significant potency and selectivity, in contrast to the related decan-4-one analogues which have weaker affinity at the DOR. nih.gov
| Original Scaffold | Modified Scaffold | Key Structural Change | Resulting Compound Class |
| This compound | 1,4,8-Triazaspiro[4.5]decan-2-one | Isomeric rearrangement of the imidazolidinone ring atoms. nih.gov | mPTP inhibitors nih.govresearchgate.net |
| This compound | 1,3,8-Triazaspiro[4.5]decane-2,4-dione | Oxidation to a hydantoin ring (addition of C2-carbonyl). nih.gov | Selective delta opioid receptor agonists nih.govnih.gov |
Introduction of Diverse Substituents
The introduction of aryl and heteroaryl groups is a cornerstone of derivatization strategies for this scaffold, primarily through substitution at the N1 and N8 positions. A phenyl group at the N1 position is a common feature in many potent analogues. nih.govnist.gov The synthesis of these N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones has led to the discovery of compounds with significant affinity for opioid receptors. nih.gov
Functionalization at the N8 position with moieties containing aryl or heteroaryl rings has been extensively explored to modulate receptor affinity and selectivity. nih.govnih.gov These substituents are typically introduced via reductive amination of the N8 amine with a corresponding aryl- or heteroaryl-containing aldehyde or ketone. googleapis.com This approach has yielded a diverse library of compounds with complex side chains, including phenalkyl, (benzodioxolyl)ethyl, and (thenoyl)propyl groups. nih.govuni.lunih.gov
Table 3.3.1: Examples of Aryl and Heteroaryl Substituted this compound Analogues
| Compound Name | N1 Substituent | N8 Substituent | Reference |
|---|---|---|---|
| (RS)-8-Acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Phenyl | Acenaphten-1-yl | nih.gov |
| 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones | Phenyl | (Heteroaryl)phenalkyl | nih.gov |
| 8-(2-(1,3-Benzodioxol-2-yl)ethyl)-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | Phenyl | 2-(1,3-Benzodioxol-2-yl)ethyl | nih.gov |
| 3-Methyl-1-phenyl-8-(4-phenylbut-3-ynyl)-1,3,8-triazaspiro[4.5]decan-4-one | Phenyl | 4-Phenylbut-3-ynyl | uni.lu |
| 3-Methyl-1-phenyl-8-(3-(phenylthio)propyl)-1,3,8-triazaspiro[4.5]decan-4-one | Phenyl | 3-(Phenylthio)propyl | uni.lu |
The elaboration of the scaffold with alkyl and cycloalkyl chains, particularly at the N8 position, has been a successful strategy for tuning the pharmacological properties of these analogues. A general and effective method for this derivatization is the reductive amination of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with various cyclic ketones, such as 3-methyl-cyclohexanone, 4-propyl-cyclohexanone, and 3-(1,1-dimethylethyl)-cyclohexanone. googleapis.com This has produced a series of N8-cycloalkyl derivatives. Similarly, linear or branched alkyl chains can be introduced. For instance, an 8-(hex-5-ynyl) derivative has been synthesized, demonstrating the incorporation of a functionalized alkyl chain. uni.lu Substitution is not limited to N8; N1-alkylation has also been achieved, as in the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com
Table 3.3.2: Examples of Alkyl and Cycloalkyl Substituted Analogues
| Position | Substituent | Resulting Compound (Example) | Reference |
|---|---|---|---|
| N8 | 3-Methyl-cyclohexyl | 8-(3-Methyl-cyclohexyl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one | googleapis.com |
| N8 | 3-tert-Butyl-cyclohexyl | 8-(3-tert-Butyl-cyclohexyl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one | googleapis.com |
| N8 | 4-Propyl-cyclohexyl | 8-(4-Propyl-cyclohexyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | googleapis.com |
| N8 | Hex-5-ynyl | 8-Hex-5-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | uni.lu |
The core structure of this compound contains a cyclic amide (lactam). Further modifications involving amide bond formation have been used to expand the chemical diversity of this class. In the synthesis of 1,4,8-triaza-spiro[4.5]decan-2-one analogues, functionalization at the lactam nitrogen was achieved by introducing an acetic acid moiety, which was subsequently converted to a series of acetamide (B32628) derivatives. researchgate.net This strategy allows for the introduction of a second amide functionality, providing another point for structural variation. Furthermore, the hydantoin-containing analogues, 1,3,8-triazaspiro[4.5]decane-2,4-diones, are themselves cyclic di-amides (a urea derivative embedded in a ring), representing a significant modification of the amide character of the scaffold. nih.govmdpi.com
The introduction of hydroxyl groups, typically as part of a larger substituent, can enhance polarity and provide new hydrogen bonding opportunities, which can be critical for receptor interaction. In the development of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives, researchers evaluated the effect of replacing a C3-benzyl group with a 4-hydroxybenzyl moiety. researchgate.net This substitution was well-tolerated, resulting in a compound that retained high potency as an mPTP inhibitor, demonstrating that hydroxylated arylalkyl groups can be successfully incorporated into the scaffold without a loss of biological activity. researchgate.net
Iterative Analog Library Synthesis Approaches
The generation of compound libraries around a core scaffold is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR). For complex three-dimensional structures like this compound, iterative analog library synthesis allows for the fine-tuning of pharmacological properties. This process involves the sequential or parallel synthesis of a series of related compounds where specific substitution points on the core molecule are systematically varied.
Iterative approaches for this compound analogues typically focus on derivatization at the three nitrogen atoms (N1, N3, and N8) and potentially on the carbon backbone of the piperidine ring. The synthesis of such libraries often relies on robust and versatile chemical reactions that can accommodate a wide range of building blocks.
One common strategy involves a multi-step sequence starting from a suitable piperidone derivative. For instance, the synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-diones, a closely related scaffold, has been achieved through the Strecker reaction of a cyanohydrin with ammonium (B1175870) carbonate. researchgate.net This approach allows for the introduction of diversity at the N8 position by starting with appropriately substituted piperidones.
A notable example of library synthesis for this scaffold involved the preparation of a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones to explore their activity as opioid receptor modulators. nih.gov In this iterative approach, the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one was synthesized and then alkylated at the N8 position with a variety of (heteroaryl)phenalkyl groups. nih.gov This strategy allows for the late-stage introduction of diverse substituents, which is highly efficient for library construction. The evaluation of these analogues led to the identification of compounds with enhanced affinity for the µ-opioid receptor, demonstrating the power of iterative synthesis in lead optimization. nih.gov
Another powerful approach for generating analogue libraries is the use of multi-component reactions. A facile, three-step synthesis for the related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold has been developed, which is cost-effective and proceeds with high yields. mdpi.com Such methodologies, which build complexity in a single step from multiple starting materials, are well-suited for creating diverse libraries by simply varying the input components.
The table below illustrates a hypothetical library synthesis approach based on the derivatization of the this compound core at its nitrogen atoms. This demonstrates how a systematic variation of substituents (R¹, R³, R⁸) can be used to explore the chemical space around the scaffold.
| Compound ID | R¹ Substituent | R³ Substituent | R⁸ Substituent | Synthetic Strategy |
|---|---|---|---|---|
| A-1 | Phenyl | H | H | Core Synthesis |
| A-2 | Phenyl | Methyl | H | N3-Alkylation |
| A-3 | Phenyl | H | Benzyl | N8-Alkylation |
| A-4 | Cyclohexyl | H | H | Core Synthesis Variation |
| A-5 | Phenyl | H | 2-(1,3-benzodioxol-2-yl)ethyl | N8-Alkylation |
| A-6 | Phenyl | Methyl | (Oct-4-ynyl) | N3-Alkylation & N8-Alkylation |
The discovery and optimization of small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP) further highlight the utility of iterative library synthesis. nih.gov Researchers developed a series of 1,3,8-triazaspiro[4.5]decane derivatives, which led to the identification of potent inhibitors. nih.gov This work involved extensive SAR studies, a process inherently reliant on the synthesis and testing of numerous analogues to understand the relationship between chemical structure and biological function. nih.gov
Modern techniques like flow chemistry are also being applied to accelerate the synthesis of complex spirocyclic compounds. syrris.jp Continuous flow processes can offer improved yields, faster reaction times, and enhanced safety, making them highly suitable for the rapid generation of compound libraries for high-throughput screening. syrris.jpacs.org
The research findings for the synthesis of various analogues are detailed in the table below, summarizing the type of derivatization and the resulting compounds.
| Core Scaffold | Position of Derivatization | Example Substituent | Resulting Compound Class | Reference |
|---|---|---|---|---|
| 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one | N8 | (Heteroaryl)phenalkyl | Opioid Receptor Modulators | nih.gov |
| 1,3,8-Triazaspiro[4.5]decane | N1, N3, N8 | Various Alkyl and Aryl groups | mPTP Inhibitors | nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | N8 | Alkoxyalkyl | Myelostimulators | researchgate.net |
| 1,4,8-Triazaspiro[4.5]decan-2-one | N1, N3 | Acetic acid, Methyl | mPTP Inhibitors | nih.gov |
Advanced Analytical and Spectroscopic Characterization of 1,3,8 Triazaspiro 4.5 Decan 4 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 1,3,8-triazaspiro[4.5]decan-4-one derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the precise assignment of the molecule's connectivity. mdpi.com
In ¹H-NMR spectra of this compound compounds, the chemical shifts of protons are influenced by their neighboring atoms and functional groups. For instance, protons on the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region, while protons on an aromatic substituent, such as a phenyl group, will resonate in the downfield aromatic region. The coupling constants (J values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the conformation of the molecule. mdpi.com
¹³C-NMR spectroscopy complements the ¹H-NMR data by providing a signal for each unique carbon atom. The chemical shift of a carbon atom is indicative of its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of the hydantoin (B18101) ring, for example, is characteristically found at a significantly downfield shift.
A complete assignment of ¹H and ¹³C NMR data is often achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as HMQC, HSQC, and HMBC, which reveal correlations between protons and carbons. mdpi.com
Table 1: Representative NMR Data for a this compound Derivative
| Atom | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |
| C=O | - | ~170-175 |
| Ar-H | ~6.8-7.5 (m) | ~115-140 |
| N-CH₂ | ~3.0-3.5 (m) | ~45-55 |
| Piperidine-CH₂ | ~1.5-2.8 (m) | ~25-40 |
| Spiro-C | - | ~60-70 |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. uni.lu
Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for polar and thermally labile molecules like this compound derivatives. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with other ions like sodium [M+Na]⁺ or potassium [M+K]⁺. uni.luuni.luuni.luuni.luuni.lu The mass-to-charge ratio (m/z) of these ions allows for the determination of the molecular weight. For example, a derivative with the formula C₂₁H₂₄ClN₃O has a molecular weight of 369.89, which would be observed in the mass spectrum. lgcstandards.com
Fragmentation patterns observed in the mass spectrum can provide structural information. The bonds in the molecule break in predictable ways, and the resulting fragment ions can be used to piece together the structure of the original molecule.
Table 2: Predicted Collision Cross Section (CCS) Data for a this compound Derivative
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 390.21761 | 195.7 |
| [M+Na]⁺ | 412.19955 | 203.2 |
| [M+K]⁺ | 428.17349 | 197.3 |
| [M-H]⁻ | 388.20305 | 205.0 |
Data for 8-[2-(1-benzofuran-2-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. uni.lu
Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound compounds, the FT-IR spectrum will show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1650-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the hydantoin ring. The N-H stretching vibrations of the amine and amide groups typically appear as one or more bands in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are observed around 2850-3100 cm⁻¹. mdpi.com
Table 3: Typical FT-IR Absorption Bands for this compound Compounds
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine/Amide) | 3200-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
| C=O Stretch (Amide) | 1650-1750 |
| C-N Stretch | 1000-1350 |
X-Ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data from the diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined. This allows for the unambiguous confirmation of the molecular structure, including the stereochemistry at the spiro center and any other chiral centers within the molecule.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. lgcstandards.com The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound. For example, a certificate of analysis for a derivative might show a purity of over 95% and elemental analysis results that conform to the expected values. lgcstandards.com
Table 4: Example of Elemental Analysis Data for a this compound Derivative
| Element | Theoretical % | Experimental % |
| Carbon (C) | 66.48 | Conforms |
| Hydrogen (H) | 6.45 | Conforms |
| Nitrogen (N) | 11.01 | Conforms |
Data for 8-(p-chloro-α-methylbenzyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. lgcstandards.com
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of a compound. googleapis.com In HPLC, the sample is dissolved in a solvent and passed through a column packed with a stationary phase. The different components of the sample interact with the stationary phase to varying degrees, causing them to separate.
The purity of a this compound sample can be determined by analyzing the resulting chromatogram. A pure compound will ideally show a single peak, and the area of this peak can be used to quantify the purity, which is often reported as a percentage. For example, a certificate of analysis might specify an HPLC purity of greater than 95%. lgcstandards.com
Theoretical and Computational Chemistry Investigations of 1,3,8 Triazaspiro 4.5 Decan 4 One
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. For the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, these theoretical approaches have been instrumental in understanding its chemical behavior.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
While specific DFT studies on the parent this compound are not extensively detailed in the public domain, the methodology is a standard and powerful tool for this class of compounds. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize the molecular geometry and determine the electronic properties. mdpi.com For analogous spirocyclic systems, DFT is used to calculate key quantum chemical parameters that describe the molecule's reactivity. mdpi.com
These parameters offer a quantitative measure of the molecule's chemical behavior:
| Quantum Chemical Parameter | Description |
| Hardness (η) | Measures resistance to change in electron distribution. |
| Softness (S) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. |
Table 1: Key Quantum Chemical Parameters derived from DFT calculations.
For the this compound core, the distribution of electron density, particularly the localization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for predicting sites of electrophilic and nucleophilic attack. The nitrogen and oxygen atoms are expected to be key sites for interaction due to their lone pairs of electrons.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Analysis
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It allows for the clear identification of electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions and sites of chemical reactivity.
In an MEP map of this compound, the following features would be anticipated:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen and the nitrogen atoms, indicating electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Positive Potential (Blue): Located around the hydrogen atoms, especially the N-H protons, indicating electron-deficient regions that can act as hydrogen bond donors.
This analysis helps in understanding how the molecule will orient itself when approaching a biological target, guiding the design of derivatives with enhanced binding affinity.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the binding mode and affinity of a ligand to a biological target. These methods have been extensively applied to derivatives of this compound to rationalize their biological activity.
Ligand-Target Interaction Predictions (e.g., ATP synthase c subunit, PLD isoforms)
The this compound scaffold has been identified as a "privileged structure," meaning it can serve as a versatile template for developing ligands for multiple biological targets. nih.govnih.gov
ATP Synthase c Subunit: Derivatives of 1,3,8-triazaspiro[4.5]decane are potent inhibitors of the mitochondrial permeability transition pore (mPTP), which plays a key role in cell death following reperfusion injury. nih.gov Molecular modeling studies have identified the c subunit of the F1/FO-ATP synthase complex as the direct target of these compounds. nih.govnih.gov Docking studies revealed that these molecules bind at the interface between the c-ring and subunit a of ATP synthase. nih.gov Unlike the natural product Oligomycin (B223565) A, which also binds the c subunit, these synthetic derivatives achieve their inhibitory effect through a mechanism that is independent of the key glutamic acid residue (Glu119) involved in proton translocation. nih.govmdpi.com This unique binding mode is thought to prevent the side effects associated with inhibiting ATP synthesis, making these compounds safer therapeutic candidates. mdpi.com
Phospholipase D (PLD) Isoforms: The this compound scaffold was identified as a key structural moiety for developing isoform-selective inhibitors of Phospholipase D (PLD). nih.govnih.gov Specifically, derivatives incorporating this scaffold have shown unprecedented selectivity for PLD2 over PLD1, with some compounds exhibiting a 40-fold preference. nih.gov This selectivity is significant because different PLD isoforms have distinct roles in cellular signaling, and isoform-specific inhibitors are valuable tools for cancer research. nih.gov
| Target Protein | Predicted Binding Site | Key Finding |
| ATP Synthase c subunit | Interface of the c-ring and subunit a. nih.gov | Inhibition of mPTP opening without affecting ATP synthesis, via a Glu119-independent mechanism. nih.govmdpi.com |
| Phospholipase D2 (PLD2) | Allosteric site (hypothesized). nih.gov | The scaffold confers high selectivity for PLD2 over PLD1. nih.govnih.gov |
Table 2: Predicted Ligand-Target Interactions for this compound Derivatives.
Conformational Analysis and Freedom of Building Blocks
The conformational flexibility of the this compound scaffold and its substituents is a critical factor in its biological activity. The spirocyclic core provides a rigid anchor, while allowing attached functional groups ("building blocks") considerable rotational freedom. ontosight.ai
Computational methods are used to generate and evaluate all possible low-energy conformers of a given derivative. nih.gov This analysis is essential before performing docking studies, as the bioactive conformation (the shape the molecule adopts when bound to its target) may not be its lowest energy state in solution. nih.gov For example, in docking studies against the δ-opioid receptor, various conformers of 1,3,8-triazaspiro[4.5]decane derivatives were generated to ensure a comprehensive exploration of the binding pocket. nih.gov The ability to adopt a specific three-dimensional shape allows these molecules to fit precisely into the binding sites of diverse proteins like ATP synthase, PLD, and GPCRs. nih.govnih.govnih.gov
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational approaches are integral to modern SAR, allowing for the rational design of more potent and selective compounds.
For derivatives of this compound, SAR studies have been crucial in optimizing their activity as both mPTP and PLD inhibitors. nih.govnih.gov These studies involve synthesizing libraries of related compounds with systematic variations and evaluating their biological activity. Modeling is then used to rationalize the observed SAR. nih.gov
Key SAR findings include:
For PLD Inhibition: A diversity-oriented synthesis campaign identified the this compound scaffold as the key element for PLD2 selectivity. nih.gov Subsequent modifications to the substituents on this core led to the development of dual PLD1/2 inhibitors as well as highly selective PLD2 inhibitors. nih.govnih.gov
For mPTP Inhibition: SAR studies on the 1,3,8-triazaspiro[4.5]decane scaffold led to the optimization of small-molecule inhibitors targeting the ATP synthase c subunit. nih.gov These computational and synthetic efforts resulted in compounds with potent inhibitory activity and beneficial effects in models of myocardial infarction. nih.gov
For Opioid Receptors: SAR studies of related 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones revealed that substitutions on the biarylalkyl moiety could significantly enhance affinity for the μ-opioid receptor. nih.gov
These computational SAR efforts guide medicinal chemists in deciding which new analogs to synthesize, saving time and resources by focusing on modifications most likely to improve the desired biological activity. ontosight.ai
Homology Modeling in Target Prediction
Homology modeling, a computational technique to determine the three-dimensional structure of a protein from its amino acid sequence, serves as a important tool in drug discovery for predicting and understanding the interaction between a ligand and its biological target. This approach is particularly valuable when the experimental structure of the target protein is unavailable. For the chemical class of triazaspiro[4.5]decan-4-ones, computational methods have been employed to elucidate their mechanism of action and to identify potential biological targets.
While direct studies focusing on homology modeling for the initial target prediction of this compound are not extensively documented in publicly available research, the application of this and related modeling techniques is evident in the investigation of its derivatives. Researchers have utilized computational modeling to rationalize the structure-activity relationships (SAR) of these compounds and to pinpoint their binding sites on identified targets.
For instance, in studies of closely related spirocyclic compounds, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, modeling studies were instrumental in identifying the mitochondrial permeability transition pore (mPTP) as a key pharmacological target. nih.gov These computational analyses suggested a binding site for these molecules at the interface of the c-ring and subunit a of ATP synthase. nih.gov Although not explicitly detailed as homology modeling for de novo target discovery in the abstracts, the generation of a reliable 3D model of the human ATP synthase, if an experimental structure was not available, would be a prerequisite for such detailed binding site analysis.
Further investigations into 1,3,8-triazaspiro[4.5]decane derivatives have reinforced the c subunit of F1/FO-ATP synthase as a significant target. nih.gov These studies aimed to understand the interactions of these derivatives with the target protein, particularly in comparison to known inhibitors like oligomycin A. nih.gov To achieve this, identifying the topologically equivalent amino acid residues in the human c subunit sequence corresponding to those known to be critical for inhibitor binding in other species is a crucial step. nih.gov This process of comparative analysis is a fundamental component of homology modeling.
In a broader context, homology modeling is a well-established method for target identification when the structure of a potential protein target is unknown. nih.gov The process involves using the known three-dimensional structure of a homologous protein (a template) to build a model of the target protein's structure. nih.gov This model can then be used for virtual screening and docking studies to predict how a ligand, such as this compound, might bind and to assess the potential of the protein as a therapeutic target. researchgate.net
The general workflow for using homology modeling in target prediction for a compound like this compound would theoretically involve the steps outlined in the table below.
| Step | Description |
| 1. Potential Target Identification | Putative biological targets for the compound are identified based on various methods, such as ligand similarity to known drugs, phenotypic screening data, or other computational predictions. |
| 2. Template Selection | For a potential target protein with an unknown 3D structure, a search is conducted for homologous proteins with experimentally determined structures (e.g., via X-ray crystallography or NMR). The protein with the highest sequence identity and resolution is typically chosen as the template. |
| 3. Sequence Alignment | The amino acid sequence of the target protein is aligned with the sequence of the template protein. The accuracy of this alignment is critical for the quality of the final model. |
| 4. Model Building | A 3D model of the target protein is constructed based on the alignment with the template structure. This involves copying the coordinates of the aligned residues and modeling the non-aligned regions (loops). |
| 5. Model Refinement and Validation | The initial model is refined to correct any steric clashes or unfavorable geometries. The quality of the final model is then assessed using various computational tools to ensure its stereochemical and structural integrity. |
| 6. Molecular Docking | The this compound molecule is then docked into the predicted binding site of the homology model to predict its binding conformation and affinity. |
| 7. Experimental Validation | The predictions from the homology modeling and docking studies are then ideally validated through experimental assays to confirm the interaction between the compound and the predicted target. |
While the direct application of this entire workflow for the specific purpose of identifying novel targets for this compound is not explicitly detailed in the available literature, the computational studies on its derivatives strongly suggest that such modeling techniques are integral to understanding their therapeutic potential.
Mechanistic Studies of 1,3,8 Triazaspiro 4.5 Decan 4 One Scaffold Interactions
Investigations into Protein-Ligand Binding Mechanisms
The versatility of the 1,3,8-triazaspiro[4.5]decan-4-one core is highlighted by its ability to engage with distinct binding sites on different enzymes, namely the F1/FO-ATP synthase and Phospholipase D.
F1/FO-ATP Synthase c Subunit Interactions
Derivatives of this compound have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of the F1/FO-ATP synthase complex. nih.gov This interaction is crucial in the context of cardioprotection, particularly in mitigating ischemia-reperfusion injury. nih.govnih.gov The development of these inhibitors was inspired by the natural product Oligomycin (B223565) A, a known interactor of the c subunit. nih.gov Researchers simplified the complex structure of Oligomycin A, focusing on the 1,7-dioxaspiro[5.5]undecane moiety considered essential for binding, which led to the synthesis of these spiro-piperidine derivatives. nih.govresearchgate.net
A key finding is that these synthetic compounds, including the representative compound PP11, inhibit the mPTP through a mechanism that is independent of the glutamic acid residue at position 119 (Glu119) of the human F1/FO-ATP synthase c subunit. nih.govnih.govresearchgate.netmdpi.com This is a significant departure from the action of Oligomycin A, where the equivalent residue is crucial for its inhibitory effect. The Glu119-independent mechanism allows these derivatives to avoid the detrimental side effects associated with Oligomycin A, such as the impairment of ATP synthesis. nih.govmdpi.com
Phospholipase D (PLD) Isoform Selectivity
The this compound scaffold has also been instrumental in the development of isoform-selective inhibitors of Phospholipase D (PLD). nih.govnih.gov The two main isoforms, PLD1 and PLD2, have distinct roles in cellular signaling, and selective inhibitors are valuable tools for dissecting their functions and for potential therapeutic applications in areas like oncology. nih.gov
Through a diversity-oriented synthesis campaign, the this compound scaffold was identified as a PLD2-preferring moiety. nih.gov By incorporating this "privileged structure," researchers were able to develop inhibitors with nanomolar potency and, in some cases, an unprecedented 40-fold selectivity for PLD2 over PLD1. nih.govnih.gov Interestingly, structure-activity relationship (SAR) studies revealed that modifications to the scaffold could also lead to dual PLD1/2 inhibitors, demonstrating the tunability of the scaffold's selectivity profile. nih.gov For instance, compound 3 (structure not fully disclosed in the source) was identified as a PLD2-selective inhibitor with approximately nine-fold selectivity over PLD1. nih.gov Further optimization led to compounds with even greater selectivity.
Allosteric Modulation Mechanisms
The interactions of this compound derivatives with both the F1/FO-ATP synthase and PLD are believed to occur through allosteric modulation.
For the F1/FO-ATP synthase, the Glu119-independent binding of the this compound derivatives to the c subunit is a strong indicator of an allosteric interaction. nih.govmdpi.com By binding to a site composed of other amino acid residues, these compounds can modulate the function of the mPTP without directly interfering with the proton translocation machinery essential for ATP synthesis, which involves Glu119. nih.govmdpi.com This allosteric modulation is the key to their improved safety profile compared to Oligomycin A. mdpi.com
Ligand Selectivity and Potency Determination in In Vitro Systems
The selectivity and potency of this compound derivatives have been rigorously determined using various in vitro systems.
For mPTP inhibition, the calcein-cobalt assay in living human cardiomyocytes (AC16 cells) is a commonly used method. nih.gov In this assay, the opening of the mPTP is stimulated by a calcium ionophore like ionomycin, and the ability of the test compounds to prevent this opening is quantified. The results are often expressed as a percentage of mPTP opening inhibition. nih.gov
For PLD isoform selectivity, cell-based assays are employed to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both PLD1 and PLD2. nih.gov These assays allow for a direct comparison of the potency of a given compound against each isoform, thereby establishing its selectivity profile.
Below are interactive tables summarizing the in vitro potency and selectivity data for representative compounds based on the this compound scaffold.
Table 1: In Vitro Potency of this compound Derivatives against mPTP Opening
| Compound | Concentration (µM) | mPTP Opening Inhibition (%) | Cell Line | Assay Method | Reference |
| PP11 | 1 | Not specified, used as reference | AC16 | Calcein-Cobalt Assay | nih.gov |
| Derivative 10a | Not specified | Inhibits PTP opening | HCF cells | Not specified | nih.gov |
| General Derivatives | 5 | Effective inhibition | HCF cells | Not specified | nih.gov |
Table 2: In Vitro Potency and Selectivity of this compound Derivatives against PLD Isoforms
| Compound | PLD1 IC50 (nM) | PLD2 IC50 (nM) | Selectivity (PLD1/PLD2) | Assay Type | Reference |
| 3 | ~1260 | 140 | ~0.11 (9-fold for PLD2) | Cell-based | nih.gov |
| 10a | 25 (cell-based), 299 (biochemical) | 140 (cell-based), 235 (biochemical) | ~0.18 (cell-based), ~1.27 (biochemical) | Cell-based & Biochemical | nih.gov |
| General Scaffold | Nanomolar potency | Nanomolar potency | Up to 40-fold for PLD2 | Not specified | nih.govnih.gov |
Future Perspectives in 1,3,8 Triazaspiro 4.5 Decan 4 One Research
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is crucial for the continued exploration of the 1,3,8-triazaspiro[4.5]decan-4-one core. Future efforts will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes.
Key Research Directions:
Multicomponent Domino Reactions: These reactions, which form multiple bonds in a single operation, offer a highly efficient approach to complex molecules from simple starting materials. mdpi.com Applying this strategy to the this compound system could significantly streamline synthesis.
Catalysis: The use of novel catalysts, including metal-based and organocatalysts, can improve reaction yields and stereoselectivity. mdpi.com For instance, nickel-catalyzed multicomponent cascades have been shown to efficiently construct highly functionalized spirocyclic lactams and lactones. acs.org
Sustainable Chemistry: Green chemistry principles are increasingly important. Methodologies utilizing microwave assistance, ionic liquids as catalysts, and eco-friendly solvents like ethanol (B145695) are being developed for spiro compound synthesis. mdpi.com These approaches reduce waste and energy consumption.
Solid-Phase Synthesis: Automated solid-phase synthesis, similar to that used for 1,4,8-triazaspiro[4.5]decan-2-one derivatives (isomers of the target scaffold), presents a powerful tool for rapidly generating libraries of analogues for screening. nih.govresearchgate.net
A comparative look at emerging synthetic strategies is presented below:
| Methodology | Key Advantages | Potential Application to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. mdpi.com | Acceleration of cyclization and functionalization steps. |
| Multicomponent Reactions | High atom economy, structural diversity, convergent synthesis. mdpi.com | One-pot synthesis of the core scaffold and its derivatives. |
| Ni-Catalyzed Spirocyclization | Formation of multiple C-C bonds in one step, broad substrate scope. acs.org | Efficient construction of functionalized spiro-lactam cores. |
| Automated Solid-Phase Synthesis | High-throughput library generation, ease of purification. nih.gov | Rapid assembly of diverse derivatives for structure-activity relationship (SAR) studies. |
Exploration of Undiscovered Chemical Space within the Spiro[4.5]decanone Framework
The spiro[4.5]decanone framework, including the this compound core, represents a vast and underexplored area of chemical space with significant potential for drug discovery. nih.gov The rigid, three-dimensional nature of this scaffold is a departure from the often flat, aromatic structures of many existing drugs, offering improved physicochemical properties. tandfonline.com
Future exploration will focus on:
Diversity-Oriented Synthesis: This strategy aims to create structurally diverse collections of spirocycles. By systematically varying the substituents and stereochemistry of the this compound core, researchers can generate libraries that cover a wider region of chemical space, increasing the probability of identifying novel biological activities. tandfonline.com
Fragment-Based Drug Design (FBDD): Spirocyclic fragments can be used in FBDD campaigns. The defined three-dimensional shape of these fragments can help in designing molecules that fit precisely into the binding pockets of protein targets, leading to improved potency and selectivity. tandfonline.com
DNA-Encoded Libraries (DELs): DEL technology allows for the screening of immense libraries containing millions or even billions of compounds. tandfonline.comtandfonline.com Incorporating the this compound scaffold into DELs would enable the rapid identification of new ligands for a wide range of biological targets. tandfonline.com
Advanced Computational Techniques for Rational Design and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.govfrontiersin.org For the this compound scaffold, these techniques will play a pivotal role in designing new molecules and optimizing their pharmacological profiles. spirochem.com
Key Computational Approaches:
Molecular Docking and Dynamics: These methods predict how a molecule binds to its target protein, providing insights into the key interactions that determine affinity and selectivity. nih.gov For instance, modeling studies have been used to rationalize the structure-activity relationship of related 1,4,8-triazaspiro[4.5]decan-2-one derivatives by identifying their binding site. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel analogues before they are synthesized. nih.gov
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new compounds with improved properties.
ADME-Tox Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of drug candidates. tandfonline.com This allows for early identification of potential liabilities, reducing the attrition rate in later stages of drug development.
| Computational Technique | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities to target proteins. nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and conformational changes. nih.gov |
| QSAR | Guiding the design of more potent analogues by predicting activity. nih.gov |
| ADME-Tox Modeling | Prioritizing compounds with favorable drug-like properties for synthesis. tandfonline.com |
Integration of Automated Synthesis and Screening Platforms for Scaffold Exploration
The convergence of automated synthesis and high-throughput screening (HTS) is set to revolutionize the exploration of scaffolds like this compound. This integration creates a closed-loop system for rapid design-make-test-analyze cycles.
Future Platforms will integrate:
Automated Synthesis: Robotic systems can perform multi-step syntheses, enabling the rapid production of compound libraries based on the this compound core. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. Screening libraries of this compound derivatives can quickly identify hit compounds. nih.gov
Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze screening data to identify structure-activity relationships and suggest the next generation of compounds to be synthesized for improved activity. nih.gov
This integrated approach will dramatically accelerate the hit-to-lead and lead optimization phases. nih.govnih.gov For example, a small-scale HTS of a focused chemical library led to the discovery of a novel chemotype of δ opioid receptor agonists based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. nih.gov Expanding this to larger, more diverse libraries generated through automated synthesis will undoubtedly uncover new therapeutic opportunities.
Q & A
Q. What are the common synthetic routes for 1,3,8-triazaspiro[4.5]decan-4-one and its derivatives?
The synthesis typically involves multi-step pathways, including:
- Alkylation or coupling reactions : For example, attaching substituents like 4-fluorophenoxypropyl or spirocyclic groups via nucleophilic substitution or Mitsunobu reactions .
- Cyclization : Formation of the spirocyclic core using ketones or aldehydes under reflux conditions with bases like NaOH in methanol .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products, followed by characterization via NMR (¹H/¹³C), HRMS-ESI, and elemental analysis .
Key Example : 1-Phenyl-8-(spiro[chroman-2,1'-cycloheptan]-4-yl)-1,3,8-triazaspiro[4.5]decan-4-one was synthesized with a 50% yield using Protocol D, confirmed by HRMS-ESI (calculated m/z 440.2672, observed 440.2670) .
Q. How is structural characterization performed for derivatives of this scaffold?
- Spectroscopic methods : ¹H NMR detects chemical shifts for spirocyclic protons (δ 1.5–2.5 ppm) and aromatic substituents (δ 6.8–7.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) and quaternary spiro carbons .
- Mass spectrometry : HRMS-ESI validates molecular formulas (e.g., C₂₇H₃₄N₃O₂ for a chroman-spiro derivative) with <2 ppm error .
- X-ray crystallography : Resolves bond angles and confirms spirocyclic geometry, as demonstrated for pyrroloquinoxaline derivatives .
Advanced Research Questions
Q. How do substituents influence receptor selectivity (e.g., ORL1 vs. opioid receptors)?
- Structure-Activity Relationship (SAR) :
- ORL1 agonism : Derivatives with tetralin or acenaphthene substituents (e.g., compound 1p ) show high ORL1 affinity (Kᵢ < 1 nM) but moderate μ-opioid receptor selectivity (10–100-fold) .
- Carbamate vs. amine modifications : Carbamates exhibit lower µ-opioid affinity but higher off-target D3 receptor binding, necessitating functional assays (e.g., cAMP accumulation) to confirm selectivity .
Methodology : Radioligand binding assays (³H-orphanin FQ for ORL1) and GTPγS functional assays to assess agonist efficacy .
Q. What experimental approaches validate mitochondrial permeability transition pore (mPTP) inhibition by this compound derivatives?
- Calcein-cobalt assay : Measures mPTP opening in living cells pretreated with inhibitors (e.g., PP11). Ionomycin-induced pore opening is quantified via fluorescence decay kinetics, with cyclosporine A (CsA) as a positive control .
- SAR optimization : Modifying the spirocyclic core with hydrophobic groups (e.g., phenyl or fluorophenyl) enhances mitochondrial targeting, reducing apoptosis in cardiac cells (p < 0.001 vs. vehicle) .
Q. How are combinatorial chemistry techniques applied to optimize this scaffold?
- Library synthesis : Parallel synthesis of 500+ analogs using automated solid-phase protocols (e.g., coupling alcohols or amines to the spiro core) .
- Quality control : LC/MS ensures >95% purity, with pharmacophore modeling to prioritize derivatives with conserved spirocyclic topology .
Example : 8-(3-phenoxy-benzyloxycarbonyl)-1-phenyl derivatives (m/z 458 [M+H]⁺) were screened for µ-opioid receptor binding, revealing substituent-dependent activity .
Methodological Considerations
Q. How to resolve contradictions in receptor affinity data across studies?
Q. What strategies mitigate off-target effects (e.g., hERG channel inhibition)?
- Structural modifications : Introducing acidic groups (e.g., carboxylates) reduces hERG binding by disrupting cation-π interactions, as shown for hydantoin derivatives .
- High-throughput screening : Patch-clamp electrophysiology identifies hERG-active compounds early in optimization .
Tables of Key Data
| Derivative | Biological Target | Activity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| 8-(5-Methyl-tetralin)-spiro | ORL1 receptor | 0.8 nM | |
| PP11 | mPTP | IC₅₀ = 12 µM | |
| 8-(3-phenoxy-benzyloxycarbonyl) | µ-opioid receptor | 1.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
